CBR-5884

Descripción general

Descripción

CBR-5884 es un inhibidor de molécula pequeña que se dirige a la fosfoglicerato deshidrogenasa, una enzima involucrada en la vía de biosíntesis de serina. Este compuesto ha mostrado potencial en la inhibición del crecimiento de ciertas células cancerosas y patógenos fúngicos al interrumpir los procesos metabólicos esenciales .

Métodos De Preparación

La síntesis de CBR-5884 involucra varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética típicamente incluye la condensación de compuestos aromáticos específicos bajo condiciones controladas, seguida de procesos de purificación para aislar el producto deseado. Los métodos de producción industrial pueden involucrar la optimización de estos pasos para la síntesis a gran escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

CBR-5884 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula, potencialmente alterando su actividad biológica.

Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura del compuesto, afectando su interacción con las enzimas diana.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, lo que puede mejorar o reducir la eficacia del compuesto. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.

Aplicaciones Científicas De Investigación

Epithelial Ovarian Cancer

Recent studies have demonstrated the efficacy of CBR-5884 against epithelial ovarian cancer (EOC). The compound has shown significant antitumor effects in vitro and in vivo, particularly in EOC cells expressing high levels of PHGDH. Key findings include:

- Inhibition of Cell Proliferation : this compound treatment resulted in decreased viability of EOC cell lines such as A2780 and OVCAR3, demonstrating a dose-dependent effect .

- Suppression of Migration and Invasion : The compound inhibited the migration and invasion of EOC cells by downregulating the integrin subunit beta 4 (ITGB4) and the extracellular signal-regulated kinase (ERK) signaling pathway .

- Enhanced Chemosensitivity : this compound improved the sensitivity of EOC cells to chemotherapy agents by impairing their stemness properties .

Case Studies

Several studies utilized patient-derived organoid (PDO) models to assess the therapeutic potential of this compound:

Antifungal Applications

This compound has also been investigated for its antifungal properties, particularly against Candida species. It exhibits fungistatic effects by competing with serine for binding to Cho1, an enzyme involved in phospholipid biosynthesis:

- Inhibition of Candida albicans : this compound demonstrated inhibitory effects on C. albicans, indicating potential use as an antifungal agent alongside its anticancer properties .

Summary of Findings

This compound presents a promising avenue for cancer therapy due to its ability to inhibit serine biosynthesis through PHGDH inhibition. Its applications extend beyond oncology into antifungal research, showcasing its versatility as a therapeutic agent.

Mecanismo De Acción

CBR-5884 ejerce sus efectos inhibiendo la fosfoglicerato deshidrogenasa, una enzima crucial para la vía de biosíntesis de serina. Al unirse a esta enzima, this compound interrumpe la producción de serina, un aminoácido esencial para el crecimiento y la proliferación celular. Esta inhibición conduce a niveles reducidos de serina celular, afectando varios procesos metabólicos y finalmente inhibiendo el crecimiento celular. La acción del compuesto involucra objetivos moleculares como la subunidad beta 4 de la integrina y vías como la quinasa regulada por señales extracelulares y el eje de señal de transición epitelial-mesenquimal .

Comparación Con Compuestos Similares

CBR-5884 es único en comparación con otros inhibidores de la fosfoglicerato deshidrogenasa debido a su inhibición selectiva y propiedades de unión específicas. Los compuestos similares incluyen:

Ebseleno: Exhibe inhibición fungicida pero tiene diferentes características de unión.

LOC14: Muestra inhibición fungistática pero no interrumpe la función enzimática in vivo tan eficazmente como this compound

This compound destaca por su capacidad de interrumpir la función enzimática tanto in vitro como in vivo, lo que lo convierte en un candidato prometedor para su posterior desarrollo como agente antifúngico y anticancerígeno.

Actividad Biológica

CBR-5884 is a small-molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology and antifungal treatments. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in treating epithelial ovarian cancer (EOC), and its antifungal properties against Candida albicans.

This compound primarily targets phosphoglycerate dehydrogenase (PHGDH) , a key enzyme in the serine biosynthesis pathway. Elevated PHGDH levels are associated with various cancers, including EOC. By inhibiting PHGDH, this compound disrupts serine metabolism, which is crucial for cancer cell proliferation and survival.

Key Findings:

- Inhibition of Serine Biosynthesis : this compound effectively downregulates serine biosynthesis in EOC cells, particularly those with high PHGDH expression levels .

- Impact on Cell Signaling : The compound influences several signaling pathways, including the integrin subunit beta 4 (ITGB4) and extracellular signal-regulated kinase (ERK) pathways, which are vital for cell migration and invasion .

Efficacy Against Epithelial Ovarian Cancer

Recent studies have demonstrated the significant antitumor effects of this compound on EOC both in vitro and in vivo.

In Vitro Studies

- Cell Lines Used : Experiments utilized various EOC cell lines, including A2780, OVCAR3, and ES-2. Treatment with this compound resulted in:

- Decreased Proliferation : A dose-dependent reduction in cell viability was observed after treatment with concentrations ranging from 15 to 45 µM over 24 to 48 hours .

- Increased Apoptosis : Flow cytometry analyses indicated that this compound induced apoptosis in treated cells .

- Reduced Migration and Invasion : The compound significantly hindered the migratory and invasive capabilities of EOC cells .

In Vivo Studies

In animal models, this compound treatment led to:

- Tumor Growth Delay : Significant delays in tumor progression were noted compared to control groups.

- Histological Safety Profile : Histological analysis confirmed a favorable safety profile for this compound, indicating minimal off-target effects .

Patient-Derived Organoid Models

Recent research incorporated patient-derived organoid (PDO) models to evaluate the drug's efficacy more accurately. Results showed that:

- Dose-dependent Inhibition : Treatment with 250 µM or 500 µM of this compound for 72 hours resulted in significant reductions in organoid viability.

- Downregulation of ITGB4 : High concentrations of this compound led to decreased expression of ITGB4 in PDOs, corroborating findings from EOC cell lines .

Antifungal Activity

In addition to its anticancer properties, this compound has been identified as an effective antifungal agent against Candida albicans.

Mechanism

This compound inhibits the fungal phosphatidylserine synthase (Cho1), which is critical for the viability of fungal pathogens. It competes with serine for binding to Cho1, demonstrating fungicidal activity at specific concentrations.

Key Findings:

- Inhibition Concentration : The minimal inhibitory concentration (MIC) for this compound against C. albicans was established through high-throughput screening methods.

- Functional Disruption : The compound induced phenotypes consistent with Cho1 loss-of-function mutants, indicating effective disruption of phosphatidylserine synthesis .

Summary Table of Biological Activities

| Activity Type | Mechanism | Key Outcomes |

|---|---|---|

| Antitumor Activity | PHGDH Inhibition | Decreased proliferation and migration |

| ROS Pathway Activation | Increased apoptosis | |

| ITGB4/ERK Pathway Modulation | Reduced invasion | |

| Antifungal Activity | Cho1 Inhibition | Fungicidal effects against C. albicans |

Propiedades

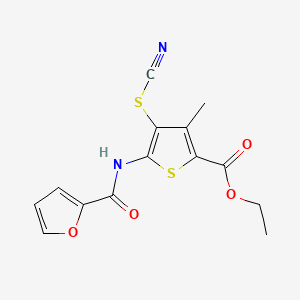

IUPAC Name |

ethyl 5-(furan-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S2/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIRPJBDIZKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)SC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.